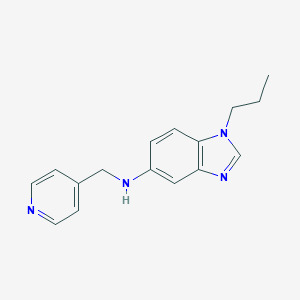
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine is a synthetic organic compound that belongs to the class of benzimidazole derivatives It is characterized by the presence of a benzimidazole core structure, which is substituted with a propyl group at the 1-position and a pyridin-4-ylmethyl group at the N-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
N-Alkylation: The benzimidazole core is then alkylated at the N-position with pyridin-4-ylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine: Similar structure but with a piperidine ring instead of a benzimidazole core.
1-propyl-N-(pyridin-4-ylmethyl)-1H-indazole-5-amine: Similar structure but with an indazole core instead of a benzimidazole core.
Uniqueness
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine is unique due to its specific substitution pattern and the presence of both a benzimidazole core and a pyridin-4-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
720675-21-8 |
|---|---|
Formule moléculaire |
C16H18N4 |
Poids moléculaire |
266.34g/mol |
Nom IUPAC |
1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C16H18N4/c1-2-9-20-12-19-15-10-14(3-4-16(15)20)18-11-13-5-7-17-8-6-13/h3-8,10,12,18H,2,9,11H2,1H3 |
Clé InChI |
XTTHTRMIXHHQJM-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=NC=C3 |
SMILES canonique |
CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Amino-3-furan-2-yl-[1,2,4]triazol-1-yl)-p-tolyl-methanone](/img/structure/B379283.png)

![3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B379289.png)
![3-(4-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-1H-1,2,4-triazol-5-ylmethylsulfide](/img/structure/B379290.png)

![1-[(4-chlorophenyl)sulfonyl]-3-(furan-2-yl)-1H-1,2,4-triazol-5-amine](/img/structure/B379293.png)




![N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379302.png)


